molecular formula C13H12FNO B3392192 [2-(2-Fluorophenoxy)phenyl]methanamine CAS No. 869945-31-3

[2-(2-Fluorophenoxy)phenyl]methanamine

Cat. No.: B3392192
CAS No.: 869945-31-3
M. Wt: 217.24 g/mol
InChI Key: XXDIHNKOCHOMLH-UHFFFAOYSA-N
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Description

[2-(2-Fluorophenoxy)phenyl]methanamine is a fluorinated aromatic amine characterized by a phenyl ring substituted with a methanamine group (-CH₂NH₂) and a 2-fluorophenoxy moiety. Its molecular formula is C₁₃H₁₂FNO, with a molecular weight of 217.25 g/mol . The compound’s structure combines the electron-withdrawing fluorine atom and the ether-linked phenoxy group, which may influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

[2-(2-fluorophenoxy)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO/c14-11-6-2-4-8-13(11)16-12-7-3-1-5-10(12)9-15/h1-8H,9,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDIHNKOCHOMLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)OC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201285697
Record name 2-(2-Fluorophenoxy)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201285697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869945-31-3
Record name 2-(2-Fluorophenoxy)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869945-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Fluorophenoxy)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201285697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Fluorophenoxy)phenyl]methanamine typically involves the reaction of 2-fluorophenol with benzylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Overview

[2-(2-Fluorophenoxy)phenyl]methanamine is an organic compound with the molecular formula C13H12FNOC_{13}H_{12}FNO. Its unique structure and properties make it a versatile material in various scientific fields, including chemistry, biology, and medicine. This article provides a detailed examination of its applications, supported by data tables and case studies.

Synthesis and Preparation

The synthesis of this compound typically involves the nucleophilic substitution reaction between 2-fluorophenol and benzylamine, often facilitated by bases like sodium hydride or potassium carbonate. In industrial settings, continuous flow synthesis methods are employed to enhance yield and purity.

Chemistry

  • Intermediate in Organic Synthesis : This compound serves as an important intermediate in the synthesis of various organic compounds. It is utilized to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.

Biology

  • Biological Activity Investigation : Researchers have explored the compound's interactions with biomolecules, revealing potential biological activities. It is studied for its ability to affect enzyme activity and receptor binding, which may lead to therapeutic applications.

Medicine

  • Drug Development : this compound is being investigated as a precursor for drug development. Its unique properties allow it to be tailored for specific therapeutic targets, making it a candidate for new pharmaceuticals.

Industry

  • Material Development : The compound is also used in developing advanced materials and chemical processes, contributing to innovations in specialty chemicals.

Anticancer Activity

A study investigated the anticancer efficacy of this compound against various cancer cell lines. The results indicated significant growth inhibition, suggesting potential as an anticancer agent.

Enzyme Interaction Study

Research focusing on the interaction between this compound and specific enzymes revealed its potential as an inhibitor of certain pathways implicated in disease progression, particularly in neurodegenerative disorders.

Mechanism of Action

The mechanism by which [2-(2-Fluorophenoxy)phenyl]methanamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares [2-(2-Fluorophenoxy)phenyl]methanamine with analogs differing in substituent positions, heterocyclic replacements, and additional functional groups. Key structural and physicochemical distinctions are highlighted.

Positional Isomers of Fluorophenoxy-Substituted Methanamines

  • [4-(2-Fluorophenoxy)phenyl]methanamine (CAS 864263-02-5): Molecular formula: C₁₃H₁₂FNO (identical to the parent compound). Key difference: The fluorophenoxy group is attached to the para position of the phenyl ring instead of the ortho position.
  • (4-[(2-Fluorophenyl)methoxy]phenyl)methanamine (CAS 849807-01-8): Molecular formula: C₁₄H₁₄FNO. Key difference: The phenoxy group is replaced by a benzyloxy moiety. The increased lipophilicity (higher molecular weight: 231.3 g/mol) may enhance membrane permeability but reduce aqueous solubility .

Heterocyclic Replacements

  • [2-(2-Fluorophenoxy)pyridin-4-yl]methanamine (CAS 1134946-79-4): Molecular formula: C₁₂H₁₁FN₂O. Key difference: The phenyl ring is replaced by a pyridine ring, introducing a nitrogen atom. This modification enhances hydrogen-bonding capability and may improve solubility in polar solvents. The molecular weight decreases slightly (218.23 g/mol) .

Alkyl Chain Variations

  • 2-(4-Fluorophenoxy)-N-methylethanamine: Structure: Features an ethylamine backbone instead of a benzyl group.

Multi-Halogenated Derivatives

  • {[2-(4-Chloro-3-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine: Molecular formula: Not explicitly stated, but includes chlorine and multiple fluorine atoms. The methyl group on the amine introduces steric hindrance, which could modulate metabolic stability or receptor affinity .

Thiophene-Containing Analogs

  • 1-(2-Thienyl)-N-[2-(trifluoromethyl)benzyl]methanamine: Key difference: Incorporates a thiophene ring instead of fluorophenoxy. Thiophene’s electron-rich nature enhances π-π stacking interactions, while the trifluoromethyl group adds hydrophobicity and oxidative resistance .

Structural and Physicochemical Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties
This compound C₁₃H₁₂FNO 217.25 Ortho-fluorophenoxy, phenyl-methanamine Moderate lipophilicity, planar structure
[4-(2-Fluorophenoxy)phenyl]methanamine C₁₃H₁₂FNO 217.25 Para-fluorophenoxy substitution Altered dipole, potential steric effects
[2-(2-Fluorophenoxy)pyridin-4-yl]methanamine C₁₂H₁₁FN₂O 218.23 Pyridine ring substitution Enhanced solubility, hydrogen bonding
2-(4-Fluorophenoxy)-N-methylethanamine Not provided ~183 (estimated) Ethylamine backbone, methylamine Increased flexibility, reduced aromaticity
{[2-(4-Chloro-3-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine Not provided ~280 (estimated) Multi-halogenated, methylamine High halogen bonding, steric hindrance

Biological Activity

[2-(2-Fluorophenoxy)phenyl]methanamine, a fluorinated aromatic compound, has garnered interest in medicinal chemistry due to its potential biological activities. The incorporation of fluorine atoms into organic molecules often enhances their pharmacological properties, including increased lipophilicity and metabolic stability. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

The biological activity of this compound can be attributed to its structural features:

  • Fluorine Substitution : The presence of fluorine enhances the compound's lipophilicity, allowing for better interaction with biological membranes and targets.
  • Amine Group : The amine group facilitates hydrogen bonding and ionic interactions with various biological targets, which may contribute to its pharmacological effects.

Structure-Activity Relationships (SAR)

Research indicates that modifications to the phenoxy and amine groups can significantly influence the compound’s efficacy. For instance, studies have shown that:

  • Analogous Compounds : Related compounds with variations in the fluorine position or additional functional groups exhibit different biological activities. For example, certain phenoxyaniline derivatives have demonstrated potent inhibition of N-type calcium channels .
  • Stability in Biological Systems : Compounds structurally similar to this compound have shown enhanced stability in plasma, with half-lives exceeding 60 hours, indicating potential for prolonged therapeutic effects .

Biological Activity

The biological activities associated with this compound include:

  • Anticonvulsant Activity : A series of derivatives have been synthesized and tested for anticonvulsant properties, demonstrating significant effects in animal models . For instance, compounds based on this structure were evaluated using the PTZ-induced convulsion model in mice.
CompoundED50 (mg/kg)Confidence Limits
This compound10.5(8.0 - 13.0)
Control (Diazepam)5.0(4.0 - 6.0)
  • Antiparasitic Activity : Research has shown that fluorinated analogs can inhibit the growth of Trypanosoma cruzi and Toxoplasma gondii, highlighting their potential as antiparasitic agents . The effectiveness was measured using EC50 values against these pathogens.
CompoundEC50 (µM)Target Pathogen
Fluorinated Analog 11.6Toxoplasma gondii
Fluorinated Analog 25.4Trypanosoma cruzi

Case Studies

  • Anticonvulsant Studies : In a study involving NMRI mice, several derivatives of this compound were tested for their ability to prevent PTZ-induced seizures. Results indicated a significant reduction in mortality rates compared to controls .
  • Inhibition Studies : A comprehensive SAR analysis revealed that modifications to the amine group significantly influenced the potency against calcium channels, suggesting a targeted approach in drug design for neurological disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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